2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
CAS No.: 1035219-96-5
Cat. No.: VC2919360
Molecular Formula: C6H5BrN2OS
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one - 1035219-96-5](/images/structure/VC2919360.png)
Specification
CAS No. | 1035219-96-5 |
---|---|
Molecular Formula | C6H5BrN2OS |
Molecular Weight | 233.09 g/mol |
IUPAC Name | 2-bromo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one |
Standard InChI | InChI=1S/C6H5BrN2OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H2,(H,8,10) |
Standard InChI Key | FUSXFJPOPDRDHZ-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=C1N=C(S2)Br |
Canonical SMILES | C1CNC(=O)C2=C1N=C(S2)Br |
Introduction
Chemical Properties and Structure
Physical Properties
The compound 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one possesses distinct physical and chemical properties that contribute to its utility in scientific research. Table 1 presents a comprehensive overview of its fundamental physical properties.
Table 1: Physical and Chemical Properties of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Property | Value |
---|---|
CAS Number | 1035219-96-5 |
Molecular Formula | C₆H₅BrN₂OS |
Molecular Weight | 233.09 g/mol |
Density | 1.8±0.1 g/cm³ |
Boiling Point | 487.7±34.0 °C at 760 mmHg |
Flash Point | 248.7±25.7 °C |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
LogP | 1.58 |
Polar Surface Area (PSA) | 70.23000 |
Index of Refraction | 1.641 |
Exact Mass | 231.930588 |
The compound exhibits a relatively high boiling point and flash point, indicating its thermal stability. Its LogP value of 1.58 suggests moderate lipophilicity, potentially influencing its membrane permeability and absorption characteristics in biological systems. The polar surface area (PSA) of approximately 70.23 provides insights into its potential for membrane penetration and bioavailability in drug development contexts.
Molecular Structure
The molecular structure of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one consists of a fused ring system comprising a thiazole ring and a partially saturated pyridine ring with a carbonyl group at the 4-position. The bromine atom at the 2-position of the thiazole ring serves as an important reactive site for further modifications. Table 2 presents the structural identifiers.
Table 2: Structural Identifiers for 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
The structural configuration reveals the presence of key functional groups: a bromine substituent, a carbonyl group, a nitrogen-containing heterocycle, and a sulfur atom within the thiazole ring. This combination of features contributes to the compound's reactivity and potential for diverse chemical transformations.
Synthesis and Preparation
The synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one typically employs multi-step reaction sequences that require careful control of reaction conditions and purification techniques. The general synthetic pathway involves the formation of thiazole and pyridine rings, followed by strategic bromination and oxidation steps to introduce the bromine atom and carbonyl group, respectively.
Key synthetic approaches may involve:
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Formation of the thiazole ring through cyclization of appropriate thioamide or thiourea precursors
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Construction of the pyridine ring through condensation reactions
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Selective bromination at the 2-position using brominating agents such as N-bromosuccinimide (NBS) or bromine
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Oxidation steps to introduce the carbonyl functionality at the appropriate position
Applications and Research Significance
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one serves as a valuable building block in organic synthesis due to its reactive sites, which can be modified to produce a variety of derivatives with potential biological activities. The bromine atom at the 2-position is particularly important as it allows for various transformations:
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Cross-coupling reactions (Suzuki, Stille, Negishi) to introduce carbon-based substituents
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Nucleophilic substitution reactions to replace the bromine with other functional groups
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Metal-halogen exchange reactions for further functionalization
Research involving related thiazolopyridine derivatives has demonstrated their potential in medicinal chemistry, with applications including:
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Development of compounds targeting the central nervous system
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Creation of agents with antimicrobial, antifungal, or antiviral properties
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Investigation of novel anticancer agents
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